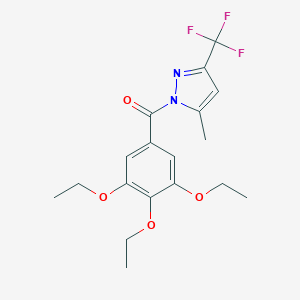![molecular formula C17H18N2O4S2 B213622 Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate, also known as compound A, is a synthetic organic compound with potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for use in various fields, including biochemistry and pharmacology. In
作用机制
The mechanism of action of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A involves the inhibition of enzymes involved in the biosynthesis of lipids. Specifically, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. By inhibiting this enzyme, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce the production of fatty acids and other lipids, which can have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A have been studied extensively in vitro and in vivo. In vitro studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit the activity of acetyl-CoA carboxylase, leading to a decrease in the production of fatty acids and other lipids. In vivo studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce body weight and improve glucose metabolism in animal models of obesity and diabetes.
实验室实验的优点和局限性
One of the primary advantages of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase, which can have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A. One area of research is the development of more efficient synthesis methods that can produce Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in larger quantities. Another area of research is the identification of other enzymes that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit, which can lead to the development of new therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in humans, which can pave the way for its use in clinical trials.
合成方法
Compound A can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylsulfonyl chloride, followed by the reaction of the resulting product with ethyl carbamate. The final step involves the reaction of the resulting product with acetic anhydride and thionyl chloride to form Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A.
科学研究应用
Compound A has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of biochemistry, where Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of lipids. This inhibition can have potential therapeutic applications in the treatment of various diseases, including cancer and metabolic disorders.
属性
产品名称 |
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate |
|---|---|
分子式 |
C17H18N2O4S2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
ethyl 4-carbamoyl-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O4S2/c1-3-23-17(22)14-10(2)13(15(18)21)16(25-14)19-12(20)9-24-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,18,21)(H,19,20) |
InChI 键 |
ODCXGXKRBGQJDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
